5-acetyl-1H-pyrazole-3-carboxamide
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Overview
Description
5-acetyl-1H-pyrazole-3-carboxamide is a heterocyclic compound featuring a pyrazole ring substituted with a carboxamide group at the 3-position and an acetyl group at the 5-position. This compound is part of the broader class of pyrazole derivatives, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-acetyl-1H-pyrazole-3-carboxamide typically involves the cyclization of appropriate precursors. One common method includes the condensation of hydrazines with 1,3-dicarbonyl compounds, followed by cyclization and subsequent functional group modifications . For instance, the reaction of hydrazine with acetylacetone can yield pyrazole intermediates, which can then be further functionalized to introduce the carboxamide group .
Industrial Production Methods: Industrial production methods for pyrazole derivatives often involve multi-step synthesis processes that are optimized for yield and purity. These methods may include the use of catalysts, such as transition metals, to facilitate specific reactions and improve efficiency . Additionally, industrial processes may employ continuous flow reactors to scale up production while maintaining control over reaction conditions .
Chemical Reactions Analysis
Types of Reactions: 5-acetyl-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction could produce amine or alcohol derivatives .
Scientific Research Applications
5-acetyl-1H-pyrazole-3-carboxamide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-acetyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites or allosteric sites on proteins, modulating their activity and leading to various biological effects . For example, it may inhibit enzyme activity by forming stable complexes with the enzyme, thereby preventing substrate binding and catalysis .
Comparison with Similar Compounds
1H-Pyrazole-5-carboxamide: Similar structure but with the carboxamide group at the 5-position instead of the 3-position.
3-Methyl-1H-pyrazole-5-carboxamide: Contains a methyl group at the 3-position and a carboxamide group at the 5-position.
1H-Pyrazole-4-carboxamide: Features the carboxamide group at the 4-position.
Uniqueness: 5-acetyl-1H-pyrazole-3-carboxamide is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of both the carboxamide and acetyl groups at distinct positions on the pyrazole ring provides a unique chemical environment that can be exploited for targeted synthesis and application .
Properties
IUPAC Name |
3-acetyl-1H-pyrazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O2/c1-3(10)4-2-5(6(7)11)9-8-4/h2H,1H3,(H2,7,11)(H,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYOQUMDZJJKOOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=NNC(=C1)C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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